

# A Structural and Functional Comparison of KRAS Neoantigens: Gadgvgksal (G12D) and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | Gadgvgksal |           |  |  |  |  |
| Cat. No.:            | B12407312  | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the KRAS G12D neoantigen, represented by the 10-mer peptide **Gadgvgksal**, with other significant KRAS-derived neoantigens. The comparative analysis is supported by experimental data on their binding affinities to Human Leukocyte Antigen (HLA) molecules and their subsequent T-cell responses. Detailed experimental protocols and visualizations of key pathways are included to facilitate a comprehensive understanding for researchers in cancer immunology and immunotherapy.

## **Quantitative Data Summary**

The immunogenicity of a neoantigen is critically dependent on its binding affinity and the stability of the resulting peptide-HLA (pHLA) complex. These factors determine the efficacy of T-cell recognition and subsequent anti-tumor immune responses. The following tables summarize key quantitative data for the **Gadgvgksal** (KRAS G12D) neoantigen and its G12V counterpart.

Table 1: Peptide-HLA Binding Affinities of KRAS Neoantigens



| Neoantigen<br>Peptide | Sequence       | KRAS<br>Mutation | HLA Allele         | Binding<br>Affinity<br>(KD) | Measureme<br>nt Method                   |
|-----------------------|----------------|------------------|--------------------|-----------------------------|------------------------------------------|
| Gadgvgksal            | GADGVGKS<br>AL | G12D             | HLA-C <i>08:02</i> | 6.7 μM[1]                   | Not Specified                            |
| GADGVGKS<br>A         | GADGVGKS<br>A  | G12D             | HLA-C08:02         | 16-835 nM[2]                | Surface<br>Plasmon<br>Resonance<br>(SPR) |
| VVVGAVGV<br>GK        | VVVGAVGV<br>GK | G12V             | HLA-A <i>03:01</i> | 0.11 μM[3]                  | Surface Plasmon Resonance (SPR)          |
| VVVGAVGV<br>GK        | VVVGAVGV<br>GK | G12V             | HLA-A03:01         | 42.3 nM[4]                  | Surface<br>Plasmon<br>Resonance<br>(SPR) |
| VVVGAVGV<br>GK        | VVVGAVGV<br>GK | G12V             | HLA-A*03:01        | 23 μM[5]                    | Surface<br>Plasmon<br>Resonance<br>(SPR) |

Table 2: Stability of KRAS Neoantigen-HLA Complexes

| Neoantigen<br>Peptide | Sequence   | KRAS<br>Mutation | HLA Allele  | Melting<br>Temperature<br>(Tm)    |
|-----------------------|------------|------------------|-------------|-----------------------------------|
| GADGVGKSA             | GADGVGKSA  | G12D             | HLA-C08:02  | 51 ± 1.3 °C                       |
| Gadgvgksal            | GADGVGKSAL | G12D             | HLA-C08:02  | 45 ± 1.8 °C                       |
| VVVGAVGVGK            | VVVGAVGVGK | G12V             | HLA-A*03:01 | Slightly higher<br>than wild-type |



Note: The wild-type KRAS peptides corresponding to these sequences fail to form stable complexes with the specified HLA alleles, highlighting the mutation's critical role in neoantigen presentation.

## Structural Insights

Crystal structures of the KRAS G12D 9-mer (GADGVGKSA) and 10-mer (GADGVGKSAL) peptides in complex with HLA-C08:02 reveal that the mutated aspartic acid at position 3 (p3) forms a crucial salt bridge with Arg156 on the HLA molecule. This interaction serves as a critical anchor, explaining why the mutant peptides stabilize HLA-C08:02 whereas the wild-type peptides with glycine at p3 do not.

Similarly, structural analysis of the KRAS G12V peptide (VVVGAVGVGK) bound to HLA-A\*03:01 shows that the valine substitution induces a conformational change in the peptide, which is recognized by specific T-cell receptors (TCRs).

## Experimental Protocols Fluorescence Polarization-Based Peptide-HLA Binding Assay

This assay is a high-throughput method to determine the binding affinity of a peptide to a specific HLA molecule in a competitive setting.

Principle: A fluorescently labeled probe peptide with known high affinity for the HLA molecule is used. The unlabeled test peptide (e.g., **Gadgvgksal**) competes with the probe peptide for binding to the HLA molecule. The degree of polarization of the emitted light from the fluorescent probe is proportional to its bound state. A decrease in polarization indicates displacement of the probe by the test peptide, allowing for the calculation of the IC50 value (the concentration of test peptide required to inhibit 50% of the probe binding).

### Methodology:

- Reagents and Preparation:
  - Purified, soluble recombinant HLA molecules (e.g., HLA-C\*08:02).



- Fluorescently labeled high-affinity probe peptide for the specific HLA allele.
- Unlabeled competitor peptides (Gadgvgksal, other neoantigens, and controls) serially diluted.
- Assay buffer (e.g., PBS with 0.05% Tween 20).

### Assay Setup:

- In a 96-well or 384-well black plate, add a constant concentration of the HLA molecule and the fluorescently labeled probe peptide to each well.
- Add serial dilutions of the unlabeled competitor peptides to the wells. Include wells with no competitor (maximum binding) and wells with no HLA (minimum binding).

#### Incubation:

 Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 24-72 hours), protected from light.

## Measurement:

 Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.

### Data Analysis:

- Calculate the percentage of inhibition for each concentration of the competitor peptide.
- Plot the percentage of inhibition against the logarithm of the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## **Chromium-51 Release Cytotoxicity Assay**

This assay is a classic method to measure the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells presenting a specific neoantigen.



Principle: Target cells (e.g., a cell line expressing a specific HLA allele) are loaded with radioactive Chromium-51 (<sup>51</sup>Cr). When these target cells are lysed by CTLs, the <sup>51</sup>Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

## Methodology:

- Target Cell Preparation:
  - Incubate target cells (e.g., T2 cells pulsed with Gadgvgksal peptide) with <sup>51</sup>Cr (sodium chromate) for 1-2 hours at 37°C to allow for uptake of the radioisotope.
  - Wash the labeled target cells multiple times to remove excess unincorporated 51Cr.
- Effector Cell Preparation:
  - Prepare effector CTLs (e.g., a clone specific for the Gadgvgksal/HLA-C\*08:02 complex) at various concentrations to achieve different effector-to-target (E:T) ratios.
- Co-incubation:
  - In a 96-well V-bottom plate, co-culture the labeled target cells with the effector CTLs at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  - Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a detergent like Triton X-100).
- Incubation:
  - Incubate the plate for 4-6 hours at 37°C.
- Measurement:
  - Centrifuge the plate to pellet the cells.
  - Carefully collect the supernatant from each well.



- Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Data Analysis:
  - Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
    [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
    Release)] x 100

## Visualizations Signaling Pathway for T-Cell Recognition of Neoantigens



### T-Cell Recognition of a KRAS Neoantigen





## Workflow for Fluorescence Polarization-Based Peptide-HLA Binding Assay



Click to download full resolution via product page



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. kactusbio.com [kactusbio.com]
- 4. genscript.com [genscript.com]
- 5. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [A Structural and Functional Comparison of KRAS Neoantigens: Gadgvgksal (G12D) and its Counterparts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407312#structural-comparison-of-gadgvgksal-and-other-neoantigens]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com